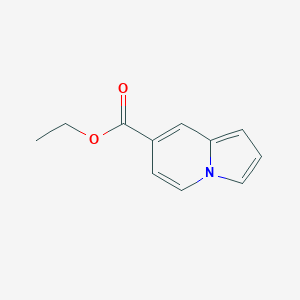

Ethyl indolizine-7-carboxylate

説明

Ethyl indolizine-7-carboxylate belongs to the indolizine family, a class of heteroaromatic compounds featuring fused five- and six-membered rings with a bridging nitrogen atom. These structures are isoelectronic with indole and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . Ethyl indolizine-7-carboxylate derivatives are synthesized via modular routes, such as the reaction of pyridinium salts with alkynes or arylboronic acids, enabling precise substitution at positions 1, 2, 3, and 7 . Key structural features include acetyl, benzoyl, and alkyl/aryl substituents, which modulate physicochemical and biological properties .

特性

IUPAC Name |

ethyl indolizine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFVLTUAJKRWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308395 | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66182-02-3 | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66182-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl indolizine-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of pyridine derivatives with alkynes in the presence of a catalyst. For example, the Au-catalyzed reaction between aldehydes, secondary amines, and terminal alkynes can lead to the formation of indolizine derivatives . Another approach involves the use of pyrrole scaffolds and oxidative coupling reactions to achieve the desired indolizine structure .

Industrial Production Methods

Industrial production of ethyl indolizine-7-carboxylate may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

化学反応の分析

Types of Reactions

Ethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl indolizine-7-carboxylate include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

科学的研究の応用

Pharmacological Properties

Ethyl indolizine-7-carboxylate and its derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key areas of application include:

- Antibacterial Activity : Research indicates that derivatives of ethyl indolizine-7-carboxylate possess significant antibacterial properties. For instance, compounds like ethyl 7-amino-3-benzoylindolizine-1-carboxylate have shown potent activity against various bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .

- Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Studies utilizing the DPPH scavenging method have confirmed its effectiveness in neutralizing free radicals .

- Anticancer Activity : Ethyl indolizine derivatives have been explored for their anticancer properties. Certain analogues have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Anti-inflammatory Effects : The inhibition of cyclooxygenase-2 (COX-2) by indolizine compounds has been documented, with some derivatives showing comparable activity to established anti-inflammatory drugs like indomethacin .

Case Study 1: Antitubercular Activity

A study focused on substituted indolizines revealed their effectiveness against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. The screening of these compounds utilized the resazurin microplate assay (REMA), demonstrating their potential as novel anti-TB agents .

Case Study 2: Larvicidal Activity

Research on ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate highlighted its efficacy in controlling Anopheles arabiensis larvae. The compound achieved significant mortality rates, suggesting its application in vector control strategies for malaria prevention .

Structural Insights and Synthesis

The synthesis of ethyl indolizine-7-carboxylate typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. For example:

作用機序

The mechanism of action of ethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizine derivative.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

Ethyl indolizine-7-carboxylate derivatives are compared with methyl indolizine-7-carboxylate, diethyl indolizine-1,2-dicarboxylates, and substituted benzoyl variants (Table 1).

Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives

*Estimated logP using ChemBioDraw Ultra 13.0v .

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance anticancer activity compared to electron-donating groups (e.g., methyl). For example, compound 2q (4-Cl) shows IC₅₀ values of 10–20 µg/mL against SiHa cells, outperforming adriamycin (ADR) in some assays .

- logP and Bioavailability : Higher logP values (e.g., 5.7262 for 2q) correlate with increased lipophilicity, improving membrane permeability but risking solubility limitations .

Key Observations:

生物活性

Ethyl indolizine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Ethyl indolizine-7-carboxylate is characterized by its unique indolizine core, which includes an ethyl ester group at the carboxylate position. The molecular formula is with a molecular weight of 189.21 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable compound for further functionalization in organic synthesis .

Biological Activities

Ethyl indolizine-7-carboxylate exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of indolizines, including ethyl indolizine-7-carboxylate, have shown notable antimicrobial properties against various pathogens .

- Antitubercular Activity : A study reported that analogues of ethyl indolizine-7-carboxylate demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2.55 µg/mL for certain derivatives .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth .

- Larvicidal Effects : Recent studies highlighted the effectiveness of certain indolizine derivatives in controlling mosquito larvae, particularly against Anopheles arabiensis, suggesting potential applications in vector control .

The biological activity of ethyl indolizine-7-carboxylate is primarily attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : The compound can inhibit enzymes critical for the survival and proliferation of pathogens, such as malate synthase in M. tuberculosis .

- Binding Affinity : Computational studies have shown that the compound has a high binding affinity for several molecular targets, indicating its potential as a lead compound for drug development .

Synthesis Methods

Ethyl indolizine-7-carboxylate can be synthesized through various methods:

- Cyclization Reactions : One common approach involves the reaction of pyridine derivatives with alkynes under specific catalytic conditions.

- Functionalization : The ethyl ester group can be introduced through esterification reactions, enhancing the compound's reactivity and solubility .

Case Studies and Research Findings

Several studies have explored the biological activities of ethyl indolizine-7-carboxylate and its derivatives:

Q & A

Q. Key Optimization Parameters :

- Catalyst Loading : 2 mol% Pd(OAc)₂ minimizes cost while maintaining efficiency.

- Solvent System : Aqueous conditions reduce organic solvent use, aligning with green chemistry principles.

- Temperature : Reactions at 70°C balance speed and side-product formation.

How are ethyl indolizine-7-carboxylate derivatives characterized, and what spectroscopic data are critical for validation?

Basic Research Question

Characterization relies on ¹H/¹³C NMR , HRMS , and FT-IR . For example, ethyl 3-(p-tolyl)indolizine-7-carboxylate (7 ) shows distinct NMR signals:

Q. Table 1: Representative NMR Data for Ethyl Indolizine-7-Carboxylates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS [M+Na]⁺ |

|---|---|---|---|

| 7 | 8.24 (s), 7.47 (d) | 166.1, 132.3 | 302.1151 |

| 8 | 8.23 (s), 7.49 (d) | 166.1, 159.2 | 318.1101 |

What advanced strategies address contradictory spectroscopic data in structurally similar indolizine derivatives?

Advanced Research Question

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from steric effects or conformational dynamics . For example, substituents at the 3-position (e.g., methoxy vs. methyl groups) alter electron density, shifting aromatic proton signals. To resolve discrepancies:

- Compare DEPT-135 and 2D-COSY spectra to assign overlapping signals.

- Use variable-temperature NMR to probe conformational flexibility .

- Cross-validate with X-ray crystallography when single crystals are obtainable.

How can computational methods predict the biological activity of ethyl indolizine-7-carboxylate derivatives?

Advanced Research Question

Molecular docking and dynamics simulations identify potential targets. For larvicidal derivatives (e.g., compound 4c in ), docking against Anopheles arabiensis acetylcholinesterase (AChE) and sterol carrier protein-2 (SCP-2) reveals binding affinities. Key steps:

Protein Preparation : Retrieve PDB structures (e.g., AChE: 1DX6) and optimize protonation states.

Ligand Parameterization : Assign charges using the AM1-BCC method.

Simulation : Run 100-ns MD trajectories to assess stability of ligand-protein complexes .

Q. Table 2: Larvicidal Activity of Selected Derivatives

| Compound | Mortality Rate (%) | Target Protein (Predicted) |

|---|---|---|

| 4c | 73 | AChE, SCP-2 |

| 4d | 81 | AChE, SCP-2 |

What methodologies resolve low yields in Suzuki-Miyaura couplings for indolizine derivatives?

Advanced Research Question

Low yields (<50%) may stem from incomplete boronic acid activation or catalyst deactivation . Mitigation strategies:

- Pre-activation : Stir boronic acids with K₂CO₃ for 30 minutes before adding catalyst.

- Ligand Screening : Test bidentate ligands (e.g., SPhos) to stabilize Pd(0) intermediates.

- Microwave Assistance : Reduce reaction time to 20 minutes at 100°C, improving efficiency .

How are ethyl indolizine-7-carboxylates applied in material science, such as fluorophores?

Basic Research Question

Derivatives like ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate (9 ) exhibit tunable fluorescence due to intramolecular charge transfer (ICT) . Methodology:

- Spectral Analysis : Measure emission λmax in solvents of varying polarity (e.g., hexane vs. DMSO).

- pH Sensitivity : Test fluorescence quenching in acidic media (e.g., HCl), revealing protonation-dependent ICT .

What statistical approaches validate the significance of bioactivity data in larvicidal studies?

Advanced Research Question

For mortality rate comparisons (e.g., 73% vs. 99% for Temephos in ):

- Perform ANOVA with post-hoc Tukey tests to assess differences across compounds.

- Calculate LC₅₀ values via probit analysis, ensuring 95% confidence intervals.

- Validate reproducibility through triplicate experiments with randomized sample batches .

How do substituents at the 3-position influence the electronic properties of indolizine cores?

Basic Research Question

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase indolizine’s electron density, shifting UV-Vis absorption to longer wavelengths. Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。